Cas no 632-02-0 (3-chloropropyl 4-methylbenzene-1-sulfonate)

3-Chloropropyl 4-methylbenzene-1-sulfonate is a versatile sulfonate ester compound used primarily as an intermediate in organic synthesis. Its structure combines a reactive chloropropyl group with a toluene sulfonate moiety, making it valuable for nucleophilic substitution reactions and cross-coupling applications. The compound exhibits good stability under controlled conditions, facilitating its use in multi-step synthetic processes. Its sulfonate group enhances solubility in polar solvents, while the chloropropyl chain allows for further functionalization, such as alkylation or cyclization. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular frameworks. Proper handling is advised due to its potential reactivity with nucleophiles and sensitivity to moisture.
3-chloropropyl 4-methylbenzene-1-sulfonate structure
632-02-0 structure
Product name:3-chloropropyl 4-methylbenzene-1-sulfonate
CAS No:632-02-0
MF:C10H13ClO3S
MW:248.726421117783
MDL:MFCD00092881
CID:518869
PubChem ID:69434

3-chloropropyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 3-Chloropropyl 4-methylbenzenesulfonate
    • 1-CHLORO-3-(TOLENE-P-SULPHONYLOXY) PROPANE
    • 1-Propanol, 3-chloro-,1-(4-methylbenzenesulfonate)
    • 3-Chloro-1-propanol 4-methylbenzenesulfonate
    • 3-chloro-1-propyl tosylate
    • 3-Chloropropyl p-toluenesulfonate
    • 3-chloropropyl tosylate
    • 3-chloropropyl 4-methylbenzene-1-sulfonate
    • DTXSID10883346
    • 632-02-0
    • 3-CHLOROPROPYL P-TOSYLATE
    • NSC 859
    • E84400
    • 3-Chloropropyl-p-toluene sulfonate
    • UNII-Y9AUH8WW2U
    • 3-Chloro-1-propanol Tosylate
    • 1-Propanol, 4-methylbenzenesulfonate
    • NSC859
    • AC-11914
    • MFCD00092881
    • 3-chloropropyl p-toluene sulfonate
    • BS-53245
    • DB-054427
    • Gamma-chloro-n-propyl-p-toluene sulfonate
    • TOLUENE-4-SULFONIC ACID 3-CHLOROPROPYL ESTER
    • DTXCID101022884
    • O-(P-TOLYLSULFONYL)-3-CHLOROPROPANOL
    • NSC-859
    • SCHEMBL2145602
    • 3-chloropropyl p-toluensulfonate
    • 1-Propanol, 3-chloro-, 4-methylbenzenesulfonate
    • AKOS015960622
    • 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate)
    • 3-chloropropyl4-methylbenzenesulfonate
    • Y9AUH8WW2U
    • 3-chloro-propyl p-toluene sulfonate
    • EN300-9460159
    • 1-Chloro-3-(tolene-p-sulphonyloxy)propane
    • MDL: MFCD00092881
    • Inchi: InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3
    • InChI Key: NQCQVNHLNXCSPY-UHFFFAOYSA-N
    • SMILES: O=S(C1=CC=C(C)C=C1)(OCCCCl)=O

Computed Properties

  • Exact Mass: 248.02700
  • Monoisotopic Mass: 248.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8A^2

Experimental Properties

  • Density: 1.254
  • Boiling Point: 375.6°C at 760 mmHg
  • Flash Point: 181°C
  • Refractive Index: 1.524
  • PSA: 51.75000
  • LogP: 3.41000

3-chloropropyl 4-methylbenzene-1-sulfonate Security Information

  • Storage Condition:Sealed in dry,2-8°C

3-chloropropyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9460159-0.1g
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0 95.0%
0.1g
$32.0 2025-02-21
Enamine
EN300-9460159-0.25g
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0 95.0%
0.25g
$42.0 2025-02-21
Enamine
EN300-9460159-5.0g
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0 95.0%
5.0g
$326.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031744-1g
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0 95+%
1g
¥968 2024-05-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031744-250mg
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0 95+%
250mg
¥252 2024-05-22
Enamine
EN300-9460159-10g
3-chloropropyl 4-methylbenzene-1-sulfonate
632-02-0
10g
$1654.0 2023-09-01
1PlusChem
1P003JS3-1g
3-Chloropropyl 4-methylbenzenesulfonate
632-02-0 95+%
1g
$136.00 2024-04-22
Aaron
AR003K0F-100mg
3-Chloropropyl 4-methylbenzenesulfonate
632-02-0 95%
100mg
$17.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1038538-100mg
3-Chloropropyl 4-methylbenzenesulfonate
632-02-0 98%
100mg
¥175.00 2024-05-06
A2B Chem LLC
AB64803-250mg
3-Chloropropyl 4-methylbenzenesulfonate
632-02-0 95+%
250mg
$32.00 2024-04-19

Additional information on 3-chloropropyl 4-methylbenzene-1-sulfonate

Introduction to 3-chloropropyl 4-methylbenzene-1-sulfonate (CAS No. 632-02-0) and Its Applications in Modern Chemical Research

3-chloropropyl 4-methylbenzene-1-sulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 632-02-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a sulfonate group attached to a toluene derivative with a chloropropyl substituent, exhibits unique chemical properties that make it valuable in various synthetic and analytical applications. The combination of its aromatic structure and functional groups provides a versatile platform for further chemical modifications, enabling its use in the development of novel materials and bioactive molecules.

The structure of 3-chloropropyl 4-methylbenzene-1-sulfonate consists of a benzene ring substituted with a methyl group at the 4-position and a chloropropyl group at the 3-position, with a sulfonate moiety linked to the para position. This arrangement imparts both lipophilic and hydrophilic characteristics, making it an interesting candidate for applications in drug delivery systems, where balance between solubility and membrane permeability is crucial. The sulfonate group, in particular, enhances water solubility while maintaining interactions with biological targets, which is a key consideration in medicinal chemistry.

In recent years, 3-chloropropyl 4-methylbenzene-1-sulfonate has been explored in the context of bioconjugation chemistry. Its reactive chloropropyl side chain can be readily modified through nucleophilic substitution reactions, allowing for the attachment of biomolecules such as peptides, proteins, and nucleic acids. This capability has been leveraged in the development of proteomics tools, where the compound serves as a linker to covalently bind proteins to solid supports or detection platforms. Additionally, its use in antibody-drug conjugates (ADCs) has been investigated, with studies demonstrating its potential in enhancing payload delivery to target cells while minimizing systemic toxicity.

From a synthetic chemistry perspective, 3-chloropropyl 4-methylbenzene-1-sulfonate serves as an important intermediate in the preparation of more complex molecules. The sulfonate group can undergo various transformations, including esterification, amidation, and coupling reactions, facilitating the synthesis of sulfonamides and other heterocyclic compounds. These derivatives have shown promise in antimicrobial and anti-inflammatory applications, with some studies indicating that modifications of this scaffold can lead to compounds with improved pharmacokinetic profiles.

The compound's relevance extends to material science, particularly in the development of polymers and coatings. The presence of both hydrophobic and hydrophilic elements allows for the creation of amphiphilic materials that exhibit controlled surface properties. Such materials are useful in applications ranging from nanotechnology to biomedical implants, where surface functionality plays a critical role in biocompatibility and performance.

Recent advancements in computational chemistry have also highlighted the utility of 3-chloropropyl 4-methylbenzene-1-sulfonate as a scaffold for virtual screening. Molecular modeling studies have identified its potential as an antagonist or agonist for various enzyme targets, including those involved in metabolic disorders and neurodegenerative diseases. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the binding affinity of this compound or its derivatives to biological targets, accelerating the discovery process.

In conclusion, 3-chloropropyl 4-methylbenzene-1-sulfonate (CAS No. 632-02-0) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable its use in bioconjugation chemistry, drug development, material science, and computational modeling. As research continues to uncover new methodologies for functionalizing this scaffold, its significance is expected to grow further, contributing to advancements in both academic and industrial settings.

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